Potassium (4-chloro-2-fluorobenzyl)trifluoroborate Potassium (4-chloro-2-fluorobenzyl)trifluoroborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13523655
InChI: InChI=1S/C7H5BClF4.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
SMILES: [B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+]
Molecular Formula: C7H5BClF4K
Molecular Weight: 250.47 g/mol

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate

CAS No.:

Cat. No.: VC13523655

Molecular Formula: C7H5BClF4K

Molecular Weight: 250.47 g/mol

* For research use only. Not for human or veterinary use.

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate -

Specification

Molecular Formula C7H5BClF4K
Molecular Weight 250.47 g/mol
IUPAC Name potassium;(4-chloro-2-fluorophenyl)methyl-trifluoroboranuide
Standard InChI InChI=1S/C7H5BClF4.K/c9-6-2-1-5(7(10)3-6)4-8(11,12)13;/h1-3H,4H2;/q-1;+1
Standard InChI Key VDQBHKLNGVJRBF-UHFFFAOYSA-N
SMILES [B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+]
Canonical SMILES [B-](CC1=C(C=C(C=C1)Cl)F)(F)(F)F.[K+]

Introduction

Chemical Identity and Structural Characteristics

Potassium (4-chloro-2-fluorobenzyl)trifluoroborate (molecular formula: C7H5BClF4K\text{C}_7\text{H}_5\text{BClF}_4\text{K}, molecular weight: 250.47 g/mol) consists of a benzyl group substituted with chlorine and fluorine at the 4- and 2-positions, respectively, bonded to a trifluoroborate anion (BF3\text{BF}_3^-) and a potassium counterion . The IUPAC name is potassium [(4-chloro-2-fluorophenyl)methyl]trifluoroboranuide.

Molecular Geometry and Bonding

The trifluoroborate group adopts a tetrahedral geometry around the boron atom, with three fluorine atoms and the benzyl carbon forming covalent bonds. The aromatic ring’s substituents influence electronic effects: the electron-withdrawing chlorine (4-position) and fluorine (2-position) direct electrophilic substitution reactions to the 5- and 3-positions, respectively.

Spectral Data

While specific NMR data for this isomer are unavailable, analogous compounds exhibit distinct signals:

  • 19F^{19}\text{F} NMR: A singlet near δ140\delta -140 ppm for the BF3\text{BF}_3^- group.

  • 11B^{11}\text{B} NMR: A quartet around δ3\delta 3 ppm due to boron-fluorine coupling.

  • 1H^{1}\text{H} NMR: Aromatic protons appear as complex multiplets between δ7.0\delta 7.0 and δ7.5\delta 7.5 ppm, while the benzylic CH2\text{CH}_2 group resonates near δ3.5\delta 3.5 ppm .

Synthesis and Manufacturing

The synthesis of potassium (4-chloro-2-fluorobenzyl)trifluoroborate can be inferred from methods used for its analogs (e.g., 4-chloro-3-fluoro and 2-chloro-6-fluoro derivatives) .

Stepwise Synthesis Protocol

  • Benzyl Bromide Preparation:
    4-Chloro-2-fluorotoluene undergoes radical bromination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) and a catalytic peroxide to yield 4-chloro-2-fluorobenzyl bromide.

  • Boronic Ester Formation:
    The benzyl bromide reacts with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) to form the pinacol boronic ester.

  • Trifluoroborate Exchange:
    Treatment with potassium hydrogen fluoride (KHF2\text{KHF}_2) in aqueous methanol replaces the pinacol group with trifluoroborate, yielding the final product.

Reaction Conditions:

  • Temperature: 80C80^\circ\text{C} for boronic ester formation.

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield: ~70–85% (based on analogous syntheses).

Patent Insights

A patent (CN110498730B) detailing the synthesis of 1,2,4-trifluorobenzene highlights fluorination techniques applicable to aryl chlorides . Key steps include:

  • Nitration: Use of fuming HNO3\text{HNO}_3 and concentrated H2SO4\text{H}_2\text{SO}_4 at 5060C50–60^\circ\text{C} .

  • Fluorination: Potassium fluoride in sulfolane at 170180C170–180^\circ\text{C} with quaternary ammonium salts as phase-transfer catalysts .

These methods could be adapted for introducing fluorine into the benzyl position of the target compound.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Potassium trifluoroborates are superior to boronic acids in Suzuki reactions due to their stability and reduced protodeboronation. For example:

Ar-BF3K+Ar’XPd catalystAr-Ar’+BF3+KX\text{Ar-BF}_3\text{K} + \text{Ar'X} \xrightarrow{\text{Pd catalyst}} \text{Ar-Ar'} + \text{BF}_3 + \text{KX}

Conditions:

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 or Pd(OAc)2\text{Pd(OAc)}_2.

  • Base: Na2CO3\text{Na}_2\text{CO}_3 or K3PO4\text{K}_3\text{PO}_4.

  • Solvent: Ethanol/water or toluene/water.

Functional Group Compatibility

The 4-chloro-2-fluoro substituents enable sequential functionalization:

  • Chlorine Substitution: Pd-catalyzed coupling with amines or thiols.

  • Fluorine Retention: Inert under most conditions, preserving aromatic electronic effects.

Physicochemical Properties

PropertyValue/DescriptionSource Analogue
Melting Point>250°C (decomposes)
SolubilitySoluble in DMSO, DMF; insoluble in hexane
StabilityStable under inert atmosphere; hygroscopic
pKa\text{pK}_a (BF3_3^-)~4.5 (in water)

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C7H5BClF4K\text{C}_7\text{H}_5\text{BClF}_4\text{K}: 250.47 g/mol.

  • Observed [M–K]^-: 211.98 m/z (theoretical: 211.99) .

X-ray Crystallography

No data exist for this isomer, but the 4-chloro-3-fluoro analog crystallizes in the monoclinic space group P21/cP2_1/c, with a boron-centered tetrahedron.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator